DRF 2519 -

DRF 2519

Catalog Number: EVT-266525
CAS Number:
Molecular Formula: C20H18N2O5S
Molecular Weight: 398.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DRF 2519 is a dual activator of PPAR-alpha and PPAR-gamma. DRF 2519 is a potential candidate in the management of metabolic disorders and associated complications.
Source

The compound was synthesized as part of research aimed at developing new antidiabetic agents, particularly those that can modulate PPAR pathways effectively. It is derived from the thiazolidinedione class of compounds, which are well-known for their role in glucose regulation .

Classification

DRF 2519 falls under the category of dual PPAR agonists, specifically targeting both PPARα and PPARγ. This dual activity is significant as it may provide a broader therapeutic effect compared to selective PPAR agonists, potentially addressing multiple aspects of metabolic syndrome .

Synthesis Analysis

Methods

The synthesis of DRF 2519 involves several key steps, beginning with the formation of a core structure that incorporates a thiazolidinedione moiety. The synthetic pathway typically includes:

  1. Formation of Thiazolidinedione Core: This involves the reaction of appropriate thiazolidinedione precursors with various substituents.
  2. Benzoxazinone Modification: The introduction of a benzoxazinone structure enhances the biological activity and specificity of the compound.
  3. Purification: Following synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate the desired product in high purity.

Technical details regarding specific reagents and reaction conditions are critical for reproducibility but may vary based on laboratory protocols .

Molecular Structure Analysis

Structure

The molecular formula of DRF 2519 is C20H18N2O5SC_{20}H_{18}N_{2}O_{5}S, with a molecular weight of approximately 398.43 g/mol. The structure features:

  • A thiazolidinedione ring system.
  • A benzoxazinone moiety.
  • Functional groups that contribute to its agonistic activity on PPAR receptors.

Data

The structural configuration allows for effective binding to both PPARα and PPARγ, facilitating its dual action in metabolic regulation .

Chemical Reactions Analysis

Reactions

DRF 2519 participates in various chemical reactions typical for thiazolidinedione derivatives, including:

  1. Esterification: Modifications to enhance solubility and bioavailability.
  2. Nucleophilic Substitution: Altering functional groups to improve receptor affinity.
  3. Oxidation/Reduction Reactions: These may be employed to modify the electronic properties of the molecule.

Technical details on specific reaction conditions can be found in detailed synthetic protocols from research articles focusing on similar compounds .

Mechanism of Action

Process

The mechanism by which DRF 2519 exerts its effects involves:

  1. Activation of PPARα: This leads to enhanced fatty acid oxidation and improved lipid profiles.
  2. Activation of PPARγ: This action promotes insulin sensitivity and glucose uptake in adipose tissues.

The dual activation results in synergistic effects that can significantly improve metabolic health, particularly in diabetic models .

Data

Studies indicate that DRF 2519 effectively reduces blood glucose levels and improves lipid metabolism in animal models, showcasing its potential as an antidiabetic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Soluble in organic solvents with limited water solubility, which is common among thiazolidinediones.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers present in its structure.

Relevant data regarding these properties can be obtained from laboratory analyses conducted during compound characterization .

Applications

Scientific Uses

DRF 2519 has been primarily investigated for its potential applications in:

  • Diabetes Management: As a dual agonist, it shows promise in improving insulin sensitivity and controlling blood sugar levels.
  • Metabolic Syndrome Treatment: Its ability to modulate lipid profiles makes it a candidate for broader metabolic disorder therapies.

Research continues into its efficacy and safety profiles, with ongoing studies assessing its long-term benefits and potential side effects in clinical settings .

Introduction to DRF 2519 in Metabolic Disorder Therapeutics

DRF 2519 is a novel benzoxazinone analogue of thiazolidinediones developed by Dr. Reddy's Research Foundation as a dual peroxisome proliferator-activated receptor (PPAR)-α and PPAR-γ activator. This small molecule compound (molecular formula: C₂₀H₁₈N₂NaO₅S) represents an innovative approach to simultaneously target insulin resistance and atherogenic dyslipidemia in type 2 diabetes and metabolic syndrome [1] [2] [3]. Unlike conventional thiazolidinediones that primarily activate PPAR-γ, DRF 2519's dual agonism aims to address multiple components of "Syndrome X" – a cluster of conditions including hyperglycemia, hypertension, and dyslipidemia that significantly increase cardiovascular risk [1] [6]. Its design leverages structural modifications of the thiazolidinedione scaffold to achieve balanced activation of both PPAR isoforms, positioning it as a promising candidate for managing metabolic disorders characterized by concurrent glucose and lipid abnormalities [1] [3].

Pathophysiology of Insulin Resistance and Dyslipidemia in Type 2 Diabetes

Type 2 diabetes mellitus (T2DM) is characterized by defective insulin action (insulin resistance) and impaired insulin secretion. Insulin resistance manifests as diminished glucose uptake in skeletal muscle and adipose tissue alongside uncontrolled hepatic glucose production [1] [8]. This metabolic dysfunction is intrinsically linked to dyslipidemia characterized by:

  • Elevated very-low-density lipoprotein (VLDL) synthesis and secretion
  • Reduced high-density lipoprotein (HDL) cholesterol
  • Increased low-density lipoprotein (LDL) cholesterol
  • Elevated circulating free fatty acids (FFA) and triglycerides [1] [8]

This atherogenic lipid profile stems from impaired VLDL clearance by lipoprotein lipase (LPL) and heightened hepatic lipogenesis. Chronically elevated FFAs exacerbate insulin resistance through Randle's glucose-fatty acid cycle, where increased fatty acid oxidation inhibits glucose utilization in muscles and liver [1] [8]. Furthermore, oxidative stress generated by hyperglycemia and lipid peroxidation impairs insulin signaling pathways and promotes β-cell dysfunction, creating a vicious cycle of metabolic deterioration [8]. The resulting hyperinsulinemia, hyperglycemia, and dyslipidemia collectively drive cardiovascular complications through endothelial dysfunction, vascular inflammation, and accelerated atherosclerosis [1] [5].

Table 1: Metabolic Abnormalities in Insulin Resistance and Their Consequences

Metabolic DefectPrimary ManifestationsDownstream Consequences
Insulin ResistanceHyperglycemia, Hyperinsulinemiaβ-cell exhaustion, T2DM development
Dysregulated LipolysisElevated FFA, TriglyceridesEctopic lipid accumulation, Lipotoxicity
Hepatic VLDL OverproductionHypertriglyceridemia, Small dense LDLAtherogenic dyslipidemia
Reduced HDL FormationImpaired reverse cholesterol transportAccelerated atherosclerosis

Role of PPAR Isoforms (α, γ, δ) in Metabolic Regulation

PPARs function as ligand-activated transcription factors regulating genes central to glucose and lipid homeostasis. Each isoform exhibits distinct tissue distribution and metabolic functions:

  • PPAR-γ: Predominantly expressed in adipose tissue, colon, and immune cells. It serves as the master regulator of adipogenesis, promoting adipocyte differentiation and lipid storage capacity. Through induction of genes like FABP4, LPL, and adiponectin, PPAR-γ enhances systemic insulin sensitivity by improving glucose uptake and reducing lipotoxicity. Its activation also exerts potent anti-inflammatory effects in macrophages and vascular cells [1] [3] [9].

  • PPAR-α: Highly expressed in liver, kidney, heart, and skeletal muscle. It acts as the primary fatty acid sensor regulating genes involved in β-oxidation (ACOX1, CPT1A), fatty acid transport (CD36), and lipid clearance (APOA1, APOA2, LPL). Activation promotes hepatic fatty acid catabolism, reduces triglyceride synthesis, and elevates HDL cholesterol, thereby counteracting atherogenic dyslipidemia [1] [5] [9].

  • PPAR-δ/β: Ubiquitously expressed and implicated in basal lipid metabolism, particularly in brain and skeletal muscle. Though less studied in metabolic disorders, it enhances fatty acid oxidation and HDL biogenesis [1].

Table 2: Metabolic Functions of PPAR Isoforms Targeted by DRF 2519

PPAR IsoformPrimary TissuesKey Target GenesMetabolic Effects
PPAR-γAdipose, MacrophagesFABP4, ADIPOQ, LPL↑ Adipogenesis, ↑ Insulin sensitivity, ↓ Inflammation
PPAR-αLiver, HeartACOX1, CPT1A, APOA1↑ Fatty acid oxidation, ↓ Triglycerides, ↑ HDL-C
PPAR-δBrain, MusclePDK4, ANGPTL4↑ Basal lipid metabolism, ↑ HDL-C

Rationale for Dual PPAR-α/γ Activation in Syndrome X Management

The pathophysiological interplay between insulin resistance and dyslipidemia necessitates a multi-targeted therapeutic approach. Single-PPAR activators demonstrate limitations:

  • PPAR-γ agonists (rosiglitazone, pioglitazone) effectively improve insulin sensitivity but may worsen heart failure risk, promote weight gain, and offer modest lipid benefits [6] [10].
  • PPAR-α agonists (fenofibrate) potently lower triglycerides and raise HDL but minimally impact insulin sensitivity [1] [3].

Dual PPAR-α/γ activation by DRF 2519 provides synergistic metabolic benefits:

  • Enhanced Insulin Sensitization: PPAR-γ activation increases adiponectin secretion and glucose uptake in adipose/muscle, while PPAR-α activation reduces ectopic lipid accumulation in liver and muscle – a key driver of insulin resistance [1] [3] [10].
  • Comprehensive Lipid Management: PPAR-α-mediated induction of hepatic β-oxidation and LPL activity complements PPAR-γ-driven fatty acid sequestration in adipose tissue, collectively lowering FFAs, triglycerides, and atherogenic lipoproteins [1] [3].
  • Vascular Protection: DRF 2519 uniquely enhances insulin-induced aortic relaxation, suggesting direct vascular benefits potentially mediated through PPAR-γ-dependent nitric oxide signaling and PPAR-α-mediated anti-inflammatory effects [3].

Preclinical evidence demonstrates DRF 2519's superiority over monotherapies:

  • In ob/ob mice, DRF 2519 outperformed rosiglitazone in reducing insulin resistance and atherogenic dyslipidemia [3].
  • In Zucker fa/fa rats, DRF 2519 significantly reduced plasma insulin (−44%), triglycerides (−52%), and FFAs (−32%) versus rosiglitazone [1] [3].
  • DRF 2519 reduced hepatic apolipoprotein B secretion by 60% in HepG2 cells and inhibited lipid biosynthesis, indicating direct liver-specific effects on VLDL production [1] [3].

Table 3: Comparative Efficacy of DRF 2519 Versus Single Agonists in Preclinical Models

Metabolic ParameterDRF 2519Rosiglitazone (PPAR-γ)Fenofibrate (PPAR-α)Model
Plasma Insulin Reduction44%*28%No effectZucker fa/fa rats
Triglyceride Reduction52%*22%38%Zucker fa/fa rats
FFA Reduction32%*18%25%Zucker fa/fa rats
Aortic Relaxation↑↑↑No effectIsolated rat aorta
ApoB Secretion Inhibition60%30%45%HepG2 cells
Lipoprotein Lipase Activity↑↑ (Adipose)↑ (Adipose)↑ (Muscle/Liver)Ex vivo studies

Data adapted from [1] [3] – *Statistically significant vs. rosiglitazone (p<0.05)

Mechanistically, DRF 2519 achieves this through concerted gene regulation:

  • Upregulation: Acyl-CoA oxidase (liver β-oxidation), lipoprotein lipase (adipose lipid clearance), adiponectin (insulin sensitization)
  • Downregulation: Apolipoprotein B (VLDL assembly), fatty acid synthase (lipogenesis) [1] [3].

This integrated modulation of glucose and lipid metabolism positions dual PPAR-α/γ activators like DRF 2519 as promising therapeutics for addressing the multifaceted pathophysiology of metabolic syndrome and type 2 diabetes.

Properties

Product Name

DRF 2519

IUPAC Name

5-[[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C20H18N2O5S/c23-18-17(28-20(25)21-18)11-13-5-7-14(8-6-13)26-10-9-22-12-27-16-4-2-1-3-15(16)19(22)24/h1-8,17H,9-12H2,(H,21,23,25)

InChI Key

RFMNEXVCPAPDRA-UHFFFAOYSA-N

SMILES

C1N(C(=O)C2=CC=CC=C2O1)CCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Solubility

Soluble in DMSO

Synonyms

DRF 2519; DRF-2519; DRF2519.

Canonical SMILES

C1N(C(=O)C2=CC=CC=C2O1)CCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.